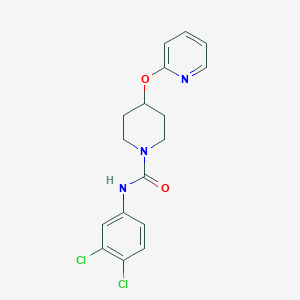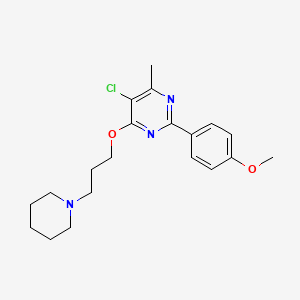![molecular formula C18H16N2O B2452870 1H-1,3-Benzimidazole, 2-[(2-methylphenoxy)methyl]-1-(2-propynyl)- CAS No. 876883-12-4](/img/structure/B2452870.png)
1H-1,3-Benzimidazole, 2-[(2-methylphenoxy)methyl]-1-(2-propynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids . The resulting compounds have been used in various applications due to their biological activities .Molecular Structure Analysis
The molecular structure of benzimidazole consists of a fused ring structure, which combines benzene and imidazole rings . The presence of nitrogen atoms in the imidazole ring can participate in various chemical reactions .Chemical Reactions Analysis
Benzimidazole and its derivatives can undergo various chemical reactions, including alkylation, acylation, and many others . These reactions can be used to synthesize a wide range of benzimidazole derivatives with different properties .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of benzimidazole derivatives can vary widely depending on their chemical structure .Aplicaciones Científicas De Investigación
DNA Topoisomerase I Inhibitors : Benzimidazole derivatives, including those related to the specified compound, have been investigated for their potential as inhibitors of mammalian DNA topoisomerase I. This enzyme is critical in DNA replication and transcription processes. The study by Alpan, Gunes, and Topçu (2007) highlights the synthesis and evaluation of different benzimidazole derivatives for their topoisomerase I inhibitory activity, using quantitative in vitro plasmid supercoil relaxation assays (Alpan, Gunes, & Topçu, 2007).
Anticancer Agents : Varshney et al. (2015) synthesized a series of benzimidazole derivatives, which were then tested for cytotoxic (or antiproliferative) activity against various human cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and cervical carcinoma cells. This study underscores the potential of benzimidazole derivatives as anticancer agents (Varshney et al., 2015).
Antibacterial Properties : Research by Kühler et al. (2002) on benzimidazole derivatives revealed their selective antibacterial properties against Helicobacter pylori. The study identified compounds with retained antibacterial potency, providing insights into their potential as species-specific antibacterial agents (Kühler et al., 2002).
Antihypertensive Activity : Sharma, Kohli, and Sharma (2010) explored benzimidazole derivatives for their potential antihypertensive activity. They synthesized new derivatives and evaluated their efficacy using the tail cuff method and direct method measurement, indicating their potential use in treating hypertension (Sharma, Kohli, & Sharma, 2010).
Antioxidant Properties : Studies by Kuş et al. (2004) and Saini et al. (2016) investigated the antioxidant properties of benzimidazole derivatives. These compounds were shown to be effective in inhibiting lipid peroxidation, suggesting their use as antioxidants in various applications (Kuş et al., 2004); (Saini et al., 2016).
Mecanismo De Acción
The mechanism of action of benzimidazole derivatives can vary widely depending on their chemical structure and the target organism or system. For example, some benzimidazole derivatives have antimicrobial activity, and their mechanism of action often involves inhibiting the synthesis of certain proteins required by bacteria or fungi .
Safety and Hazards
Direcciones Futuras
Benzimidazole and its derivatives continue to be an active area of research, particularly in the development of new pharmaceuticals . Future research will likely continue to explore the synthesis of new benzimidazole derivatives, their biological activities, and their potential applications in medicine .
Propiedades
IUPAC Name |
2-[(2-methylphenoxy)methyl]-1-prop-2-ynylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-3-12-20-16-10-6-5-9-15(16)19-18(20)13-21-17-11-7-4-8-14(17)2/h1,4-11H,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKJTHYRBSMQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine dihydrochloride](/img/structure/B2452788.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2452791.png)
![N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2452794.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2452797.png)
![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(pyrrolidin-1-yl)piperidine](/img/structure/B2452798.png)
![Methyl 2-benzyl-3-[(2-chloroacetyl)amino]butanoate](/img/structure/B2452799.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2452801.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2452802.png)
![1-(2,5-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B2452805.png)
![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2452808.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2452810.png)